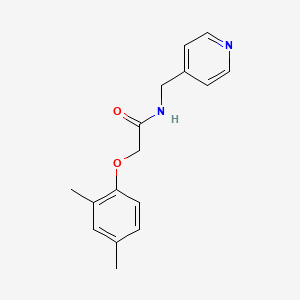

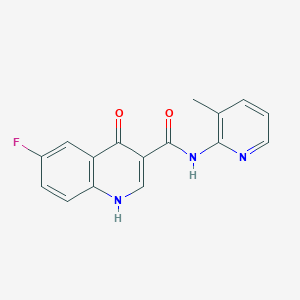

![molecular formula C15H16Cl4N2O B4617658 2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)

2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide

Overview

Description

Synthesis Analysis

The synthesis of similar cyclopropane derivatives often involves reactions of chlorinated precursors with various nucleophiles in the presence of bases or catalysts. For example, 1,1-Dichloro-2-(chloromethyl)cyclopropane reacts with phenols, alcohols, or thiophenol under different conditions, showcasing the compound's reactivity towards the formation of dichlorocyclopropanes or bis(aryloxy)methylenecyclopropanes depending on the reaction environment (Jończyk & Kmiotek-Skarżyńska, 1993).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using various spectroscopic and X-ray diffraction techniques, revealing intricate details about the bonding and geometry. For instance, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes were characterized, showcasing how analytical and spectroscopic methods can elucidate the structure of complex molecules (Dolaz et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving cyclopropane derivatives highlight the compound's versatility. Methylenecyclopropanes, for example, have been shown to undergo various transformations, including ring-opening reactions and the formation of novel derivatives upon reaction with diphenyl diselenide, indicating a rich chemistry that could be relevant to our compound of interest (Shi & Lu, 2006; Liu & Shi, 2004).

Scientific Research Applications

Environmental Exposure and Health Impacts

Urinary Concentrations of Environmental Phenols in Pregnant Women : This study assessed exposure to various environmental phenols, including bisphenol A (BPA) and chlorophenols, among pregnant women. The research highlighted the ubiquitous presence of these compounds in consumer products and their potential differential exposure based on racial/ethnic and geographic differences, suggesting implications for fetal development and maternal health (Mortensen et al., 2014).

Exposure to the Plasticizer DINCH in U.S. Adults : This study monitored the exposure to DINCH, a plasticizer used as a phthalate replacement, by measuring urinary concentrations of its metabolites. The increase in detection rates of DINCH metabolites from 2007 to 2012 indicated rising human exposure levels, underlining the importance of monitoring new chemical substitutes for potential health implications (Silva et al., 2013).

PBDEs in U.S. Mothers' Milk : Research on polybrominated diphenyl ethers (PBDEs) levels in breast milk from Texas mothers showed significant exposure to flame retardants used in consumer products. The study raised concerns about potential toxicity to nursing infants and the need for further investigation into human and food levels of PBDEs for public health safety (Schecter et al., 2003).

properties

IUPAC Name |

2,2-dichloro-N-[(E)-[4-chloro-1-(4-chlorophenyl)butylidene]amino]-1-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl4N2O/c1-14(9-15(14,18)19)13(22)21-20-12(3-2-8-16)10-4-6-11(17)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,21,22)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGJEKBPYKDJBG-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)C(=O)NN=C(CCCCl)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1(Cl)Cl)C(=O)N/N=C(\CCCCl)/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

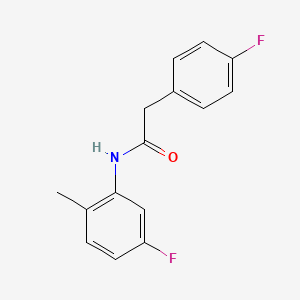

![methyl (2-chloro-4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4617576.png)

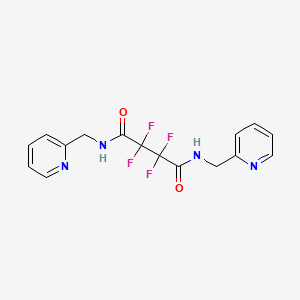

![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)

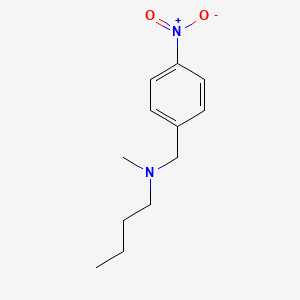

![7,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4617592.png)

![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)

![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)

![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)

![1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)

![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)